molecular formula C15H27NO2 B13816347 2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane CAS No. 36398-79-5

2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane

Cat. No.: B13816347
CAS No.: 36398-79-5
M. Wt: 253.38 g/mol
InChI Key: TYZDPGJCSCZDFF-UHFFFAOYSA-N
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Description

2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a norbornane derivative featuring a complex substituent at the 2-position. The compound integrates a butanoyl group, a hydroxyethyl moiety, and a methyl group on the bicyclic norbornane framework.

Properties

CAS No.

36398-79-5

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]butanamide

InChI

InChI=1S/C15H27NO2/c1-3-4-15(18)16(7-8-17)10-14-11(2)12-5-6-13(14)9-12/h11-14,17H,3-10H2,1-2H3

InChI Key

TYZDPGJCSCZDFF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCO)CC1C(C2CCC1C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide typically involves the reaction of 2-hydroxyethylamine with 3-methyl-2-norbornylmethyl chloride, followed by the addition of butyric anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The norbornyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide.

    Reduction: Formation of N-(2-hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with biological molecules, while the norbornyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butyramide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s functional diversity (amide, hydroxyl) contrasts with simpler analogs like 2-methylpropane (alkane) or 2,2-dimethyl-3-methylene norbornane (non-polar substituents).
  • The hydroxyethyl and butanoyl groups enhance polarity compared to the methyl/methylene groups in 2,2-dimethyl-3-methylene norbornane .

Solubility and Reactivity

Compound Solubility in Water Reactivity
This compound Moderate (polar groups) Amide hydrolysis, hydrogen bonding
2,2-Dimethyl-3-methylene norbornane Low (non-polar) Radical addition, Diels-Alder reactions
2-Hydroxy-2-methylpropanenitrile High (hydroxyl, nitrile) Nucleophilic substitution, dehydration
2-Methylpropane Insoluble Combustion, halogenation

Key Observations :

  • The target compound’s solubility aligns with its polar functional groups, contrasting sharply with non-polar analogs like 2-methylpropane.
  • Reactivity differences arise from functional group interplay: e.g., the hydroxyethyl group may enable hydrogen bonding, while the norbornane skeleton restricts conformational flexibility .

Biological Activity

The compound 2-(N-butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H25N1O2C_{15}H_{25}N_1O_2, featuring a norbornane framework with specific functional groups that may influence its biological activity. The presence of the butanoyl and hydroxyethyl groups suggests potential interactions with biological systems.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Effects : Many derivatives of norbornane have shown activity against bacteria and fungi.
  • Anticancer Properties : Some studies suggest that structural modifications can lead to compounds with cytotoxic effects on cancer cells.
  • Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells from damage.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar functionalities can inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the norbornane structure may facilitate interaction with cell membranes, affecting permeability and transport mechanisms.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of norbornane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by hydrophobic interactions.
  • Cytotoxicity Against Cancer Cells :
    • Research indicated that modifications in the side chains of norbornane derivatives led to increased cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the butanoyl group in enhancing activity.
  • Neuroprotective Studies :
    • In vitro studies showed that certain norbornane derivatives could reduce oxidative stress in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Summary Table

Biological Activity Effect Observed Mechanism Proposed
AntimicrobialInhibition of bacterial growthMembrane disruption
AnticancerCytotoxicity in cancer cellsApoptosis induction
NeuroprotectiveReduced oxidative stressAntioxidant action

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